CK-548

Description

Properties

IUPAC Name |

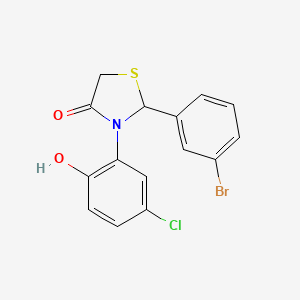

2-(3-bromophenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClNO2S/c16-10-3-1-2-9(6-10)15-18(14(20)8-21-15)12-7-11(17)4-5-13(12)19/h1-7,15,19H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGQNJITMFBVAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC(=CC=C2)Br)C3=C(C=CC(=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402686 | |

| Record name | AC1N9E0V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388604-55-5 | |

| Record name | AC1N9E0V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CK-548 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CK-548 on the Arp2/3 Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which CK-548, a small molecule inhibitor, modulates the activity of the Actin-Related Protein 2/3 (Arp2/3) complex. The Arp2/3 complex is a crucial regulator of the actin cytoskeleton, responsible for the nucleation of new actin filaments from existing ones, leading to the formation of branched actin networks. These networks are fundamental to numerous cellular processes, including cell motility, phagocytosis, and intracellular vesicle transport.[1][2] Understanding the precise mechanism of inhibitors like this compound is vital for dissecting these complex cellular functions and for the potential development of therapeutic agents targeting actin dynamics.

This compound: A Thiazolidinone-Based Inhibitor of the Arp2/3 Complex

This compound (also known as CK-0993548) is a cell-permeable small molecule that belongs to a class of thiazolidinone-based inhibitors of the Arp2/3 complex.[2][3] It serves as a valuable tool for the acute and reversible inhibition of Arp2/3-mediated actin nucleation in both in vitro and in vivo studies.[3][4]

Core Mechanism of Action: Allosteric Inhibition via Arp3 Binding

This compound exerts its inhibitory effect through a distinct allosteric mechanism that targets the Arp3 subunit of the complex.[3][5] Unlike other inhibitors that may target the interface between Arp2 and Arp3, this compound's action is centered on inducing a conformational change within Arp3 itself.

Binding Site and Conformational Changes

Crystal structure analysis has revealed that this compound binds to a hydrophobic pocket within the Arp3 subunit.[4][6] This binding site is located in a region that is critical for the conformational changes required for the activation of the Arp2/3 complex.[5][6] The insertion of this compound into this hydrophobic core alters the conformation of Arp3.[3][4] Specifically, the binding of this compound causes a loop (residues 76-85) in subdomain 1 of Arp3 to flip up to accommodate the inhibitor.[4][6] This induced conformational change is thought to destabilize the active, "short-pitch" conformation of the Arp2/3 complex, which is necessary for efficient actin nucleation.[2][7]

Inhibition of Actin Nucleation and Branching

The Arp2/3 complex is intrinsically inactive and requires activation by Nucleation Promoting Factors (NPFs), such as members of the Wiskott-Aldrich syndrome protein (WASP) family.[1][8][9] Upon activation, Arp2 and Arp3 are brought into proximity to mimic an actin dimer, which then serves as a template for a new "daughter" actin filament to grow from the side of an existing "mother" filament.[1][10]

The conformational change in Arp3 induced by this compound interferes with one or more steps in this activation and nucleation pathway.[3] This altered conformation likely prevents Arp2 and Arp3 from adopting the correct orientation required to form a functional nucleation site.[5] As a result, the ability of the Arp2/3 complex to nucleate new actin filaments is significantly inhibited.[3] Fluorescence microscopy studies have demonstrated that in the presence of this compound, the formation of branched actin filaments is abolished, with only unbranched filaments being observed.[3]

Effect on Nucleation Promoting Factor (NPF) Binding

This compound has been shown to have a modest effect on the binding of NPFs to the Arp2/3 complex. Specifically, at a concentration of 50 μM, this compound was found to decrease the affinity of the Arp2/3 complex for the WASp-VCA domain by approximately two-fold.[3][4] While this reduction in affinity may contribute to the overall inhibitory effect, the primary mechanism is believed to be the direct interference with the activating conformational change of the complex itself.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various assays and against Arp2/3 complexes from different species. The following tables summarize the key quantitative data.

| Parameter | Species/System | Value | Reference(s) |

| IC50 | Bovine (Bt) Arp2/3 complex (in vitro actin polymerization) | 11 µM | [3][11][12] |

| IC50 | Human (Hs) Arp2/3 complex (in vitro actin polymerization) | Not explicitly stated, but inhibits | [3] |

| IC50 | Listeria monocytogenes motility in SKOV3 cells | 31 µM | [3][4] |

| IC50 | Podosome formation in THP-1 monocytes | ~30-40 µM | [3][13] |

| Inhibition | Fission Yeast (S. pombe) Arp2/3 complex | No inhibition observed at 100 µM | [3] |

Table 1: Inhibitory Potency (IC50) of this compound

| Parameter | Ligand | Condition | Value (Kd) | Reference(s) |

| Dissociation Constant | Rhodamine-N-WASP-VCA | Control (DMSO) | 510 ± 30 nM | [3][4] |

| Dissociation Constant | Rhodamine-N-WASP-VCA | + 50 µM this compound | 1.0 ± 0.2 µM | [3][4] |

Table 2: Effect of this compound on NPF Binding Affinity

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Pyrene-Actin Polymerization Assay

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin filaments.

Protocol:

-

Reagent Preparation:

-

Actin is purified and labeled with pyrene iodoacetamide.

-

Arp2/3 complex and a Nucleation Promoting Factor (e.g., WASp-VCA) are purified.

-

This compound is dissolved in DMSO to create a stock solution.

-

Polymerization buffer (e.g., 5 mM Tris-HCl pH 7.0, 50 mM KCl, 1 mM MgCl2, 0.2 mM EGTA, 0.2 mM ATP, 10 mM DTT) is prepared.

-

-

Reaction Setup:

-

In a fluorometer cuvette, combine the polymerization buffer, Arp2/3 complex (e.g., 5 nM), and WASp-VCA (e.g., 1 µM).

-

Add varying concentrations of this compound or DMSO (as a control).

-

Initiate the reaction by adding a mixture of unlabeled and pyrene-labeled G-actin (e.g., 3 µM total, with 30% pyrene-labeled).

-

-

Data Acquisition:

-

Immediately begin monitoring the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).

-

-

Data Analysis:

Listeria Motility Assay (Cell-Based)

This assay assesses the ability of an inhibitor to block Arp2/3-dependent actin-based motility in a cellular context.

Protocol:

-

Cell Culture and Infection:

-

Culture a suitable host cell line (e.g., SKOV3 cells) on coverslips.

-

Infect the cells with a motile strain of Listeria monocytogenes.

-

-

Inhibitor Treatment:

-

After allowing the infection to establish, treat the cells with various concentrations of this compound (or DMSO as a control) in the culture medium for a defined period (e.g., 90 minutes).

-

-

Fixation and Staining:

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cells and stain for F-actin using a fluorescently labeled phalloidin (e.g., Alexa Fluor 568 phalloidin) and for the bacteria using a specific antibody.

-

-

Microscopy and Analysis:

Fluorescence Anisotropy Assay for NPF Binding

This assay measures the binding affinity between the Arp2/3 complex and a fluorescently labeled NPF fragment (e.g., rhodamine-N-WASP-VCA) by detecting changes in the rotational diffusion of the labeled molecule upon binding.

Protocol:

-

Reagent Preparation:

-

Fluorescently label the NPF fragment (e.g., N-WASP-VCA with rhodamine).

-

Prepare a series of dilutions of the Arp2/3 complex in a suitable binding buffer.

-

-

Reaction Setup:

-

In a microplate, combine a fixed concentration of the fluorescently labeled NPF with the varying concentrations of the Arp2/3 complex.

-

Prepare a parallel set of reactions that also include a fixed concentration of this compound (e.g., 50 µM).

-

-

Data Acquisition:

-

Measure the fluorescence anisotropy of each sample using a plate reader equipped with polarizers.

-

-

Data Analysis:

-

Plot the change in anisotropy as a function of the Arp2/3 complex concentration.

-

Fit the data to a binding isotherm to calculate the dissociation constant (Kd) in the presence and absence of this compound.[3]

-

Visualizations of Pathways and Workflows

Signaling Pathway of Arp2/3 Complex Activation and Inhibition

References

- 1. Arp2/3 complex - Wikipedia [en.wikipedia.org]

- 2. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Triterpenoids Target the Arp2/3 Complex and Inhibit Branched Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role and mechanism of actin-related protein 2/3 complex signaling in cancer invasion and metastasis: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Site of CK-548 on Arp3

This technical guide provides a comprehensive overview of the binding interaction between the small molecule inhibitor CK-548 and the Arp3 subunit of the Arp2/3 complex. It is intended for researchers, scientists, and drug development professionals working on the actin cytoskeleton and its regulators. This document details the specific binding site, presents quantitative binding data, outlines key experimental methodologies, and provides visual representations of the relevant pathways and mechanisms.

Introduction: The Arp2/3 Complex and its Inhibition by this compound

The Actin-related protein 2/3 (Arp2/3) complex is a crucial component of the cellular machinery, responsible for nucleating new actin filaments from the sides of existing filaments, leading to the formation of branched actin networks.[1][2] This process is fundamental to various cellular functions, including cell migration, phagocytosis, and intracellular motility.[1][3] The complex is composed of seven subunits, with Arp2 and Arp3 being the core components that mimic an actin dimer to initiate a new filament.[1][4]

This compound is a small molecule inhibitor that targets the Arp2/3 complex.[5][6] Unlike other inhibitors such as CK-636/CK-666 which bind at the interface of Arp2 and Arp3, this compound has a distinct mechanism of action, directly targeting the Arp3 subunit.[4][5][7] By binding to Arp3, this compound induces a conformational change that prevents the Arp2/3 complex from adopting its active state, thereby inhibiting branched actin nucleation.[4][5]

The Binding Site of this compound on the Arp3 Subunit

Crystallographic studies have revealed that this compound binds to a specific hydrophobic pocket within the Arp3 subunit.[2][3][7] This binding site is located in the hydrophobic core of Arp3.[4][5] The insertion of this compound into this pocket induces a conformational change in Arp3.[5] Specifically, the binding of this compound causes a loop (residues 76-85) in subdomain 1 of Arp3 to flip upwards, which accommodates the inhibitor.[8] This allosteric change alters the overall conformation of Arp3, which is thought to interfere with critical steps in the activation pathway, such as the binding of the pointed end of Arp3 to a mother filament or nucleotide binding.[5]

The specificity of this compound for mammalian Arp3 is attributed to a single amino acid residue. The presence of a methionine at position 93 in mammalian Arp3 allows for the binding of this compound.[5] In contrast, non-mammalian Arp3, such as that found in fission yeast, contains a tryptophan at this position, which sterically hinders the binding of this compound.[5]

Quantitative Analysis of this compound Interaction with the Arp2/3 Complex

The inhibitory effect and binding affinity of this compound have been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data.

| Parameter | Value | Species/System | Assay | Reference |

| IC₅₀ | 11 µM | Bovine (Bt) Arp2/3 complex | Actin Polymerization Assay | [5][6] |

| IC₅₀ | 31 µM | Listeria monocytogenes in SKOV3 cells | Listeria Motility Assay | [5] |

| K_d (N-WASP-VCA for BtArp2/3) | 1.0 ± 0.2 µM | Bovine (Bt) Arp2/3 complex | Fluorescence Anisotropy Assay | [5] |

| Control K_d (N-WASP-VCA for BtArp2/3) | 510 ± 30 nM | Bovine (Bt) Arp2/3 complex | Fluorescence Anisotropy Assay | [5] |

Note: The K_d value shown is for the binding of the Nucleation Promoting Factor (NPF) N-WASP-VCA to the Arp2/3 complex in the presence of 50 µM this compound, indicating that this compound moderately decreases the affinity of the complex for its activator.[5]

Experimental Protocols

The characterization of the binding site and inhibitory activity of this compound on the Arp2/3 complex has been achieved through a combination of biochemical, cell-based, and structural biology techniques.

Actin Polymerization Assay

This assay is fundamental for assessing the inhibitory effect of compounds on Arp2/3-mediated actin nucleation.

-

Principle: The polymerization of actin is monitored by the increase in fluorescence of pyrene-labeled actin monomers as they incorporate into filaments.

-

Protocol:

-

Purified bovine Arp2/3 complex is pre-incubated with varying concentrations of this compound or a DMSO control.

-

The Nucleation Promoting Factor (NPF), such as the VCA domain of WASp, is added to the mixture.

-

The reaction is initiated by the addition of pyrene-labeled G-actin monomers in a polymerization-permissive buffer.

-

The fluorescence intensity is measured over time using a fluorometer.

-

The rate of polymerization is determined from the slope of the fluorescence curve.

-

IC₅₀ values are calculated by plotting the polymerization rate as a function of inhibitor concentration.

-

Fluorescence Anisotropy Assay

This technique is used to measure the binding affinity between the Arp2/3 complex and its activators in the presence of inhibitors.

-

Principle: The anisotropy of a fluorescently labeled molecule (e.g., rhodamine-N-WASP-VCA) increases when it binds to a larger, more slowly tumbling partner (the Arp2/3 complex).

-

Protocol:

-

A constant concentration of rhodamine-labeled N-WASP-VCA is titrated with increasing concentrations of the Arp2/3 complex.

-

The experiment is performed in the presence of a fixed concentration of this compound (e.g., 50 µM) or a DMSO control.

-

The fluorescence anisotropy is measured at each titration point.

-

The data are fitted to a binding curve to determine the dissociation constant (K_d).

-

X-ray Crystallography

This structural biology technique provides high-resolution information about the precise binding location of an inhibitor on its target protein.

-

Principle: X-rays are diffracted by the electrons in a crystal of the protein-inhibitor complex. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.

-

Protocol:

-

The Arp2/3 complex is purified and co-crystallized with this compound. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote the growth of well-ordered crystals.

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The data are processed, and the structure is solved using molecular replacement or other phasing methods.

-

The resulting electron density map is used to build and refine an atomic model of the Arp2/3 complex with this compound bound.

-

Listeria Motility Assay

This cell-based assay assesses the ability of an inhibitor to block Arp2/3-dependent processes in a living cell.

-

Principle: The bacterium Listeria monocytogenes hijacks the host cell's actin polymerization machinery, including the Arp2/3 complex, to form actin "comet tails" that propel it through the cytoplasm.

-

Protocol:

-

A suitable cell line (e.g., SKOV3) is infected with Listeria monocytogenes.

-

The infected cells are treated with various concentrations of this compound or a DMSO control.

-

After an incubation period, the cells are fixed and stained for F-actin (e.g., with fluorescently labeled phalloidin) and the bacteria.

-

The formation of actin comet tails is observed and quantified using fluorescence microscopy.

-

The percentage of bacteria with comet tails is plotted against the inhibitor concentration to determine the IC₅₀.[5]

-

Visualizations of Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key concepts related to this compound's interaction with the Arp2/3 complex.

References

- 1. Arp2/3 Complex (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 [frontiersin.org]

- 3. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Triterpenoids Target the Arp2/3 Complex and Inhibit Branched Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]

- 7. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of CK-548 in Elucidating Actin Cytoskeleton Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a dynamic and intricate network of protein filaments that governs a multitude of fundamental cellular processes, including cell motility, morphogenesis, intracellular transport, and division. The spatiotemporal regulation of actin polymerization is paramount to these functions, with the Arp2/3 complex serving as a primary nucleator of branched actin filaments. Understanding the precise contribution of the Arp2/3 complex to these diverse cellular activities has been greatly advanced by the development of specific small molecule inhibitors. This technical guide focuses on CK-548, a potent and cell-permeable inhibitor of the Arp2/3 complex, providing an in-depth overview of its mechanism of action, applications in research, and detailed experimental protocols.

This compound: Mechanism of Action

This compound is a small molecule that specifically targets the Arp2/3 complex, a seven-subunit protein assembly responsible for nucleating new actin filaments from the sides of existing filaments, creating a characteristic branched network.[1] Unlike other classes of Arp2/3 inhibitors that bind at the interface of Arp2 and Arp3, this compound inserts into a hydrophobic pocket within the Arp3 subunit.[2][3][4] This binding event induces a conformational change in Arp3, which in turn destabilizes the active, "short-pitch" conformation of the Arp2/3 complex that is necessary for actin nucleation.[3][4] By locking the complex in an inactive state, this compound effectively prevents the initiation of new branched actin filaments.

The specificity of this compound for the Arp2/3 complex has been demonstrated in various studies. At concentrations effective for Arp2/3 inhibition, it does not directly interact with actin monomers or inhibit actin polymerization stimulated by other nucleation factors like formins.[2]

Signaling Pathway of Arp2/3 Complex Activation and Inhibition by this compound

The activation of the Arp2/3 complex is a tightly regulated process initiated by various upstream signals that converge on Nucleation Promoting Factors (NPFs), most notably members of the Wiskott-Aldrich syndrome protein (WASP) family. The following diagram illustrates the canonical signaling pathway leading to Arp2/3 activation and the point of intervention by this compound.

Quantitative Data on this compound's Effects

The inhibitory activity of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Species/System | Value | Reference |

| IC50 (Arp2/3 Inhibition) | Bovine Arp2/3 complex | 11 µM | [2][5] |

| IC50 (Arp2/3 Inhibition) | Human Arp2/3 complex | ~11 µM | [2][6] |

| IC50 (Listeria Comet Tail Formation) | SKOV3 cells | 31 µM | [2] |

| Cellular Process | Cell Type | This compound Concentration | Effect | Reference |

| Podosome Formation | THP-1 monocytes | 100 µM | Reduction in podosome formation | [7] |

| HIV-1 Nuclear Migration | CD4 T cells and macrophages | Not specified | Inhibition | [5] |

| Microtubule Assembly | In vitro and cultured mammalian cells | 50 µM (CK-869, an analog) | Suppression of microtubule assembly |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments used to study its effects on actin dynamics.

In Vitro Actin Polymerization Assay using Pyrene-Actin

This assay measures the effect of this compound on Arp2/3 complex-mediated actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin.

Materials:

-

Purified Arp2/3 complex

-

Purified WASp-VCA domain (or other NPF)

-

Monomeric rabbit skeletal muscle actin, with a fraction labeled with pyrene

-

This compound (and a DMSO control)

-

Polymerization Buffer (KMEI): 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM Imidazole, pH 7.0

-

G-buffer: 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT

-

ATP and DTT stocks

-

Fluorometer capable of excitation at ~365 nm and emission at ~407 nm

Protocol:

-

Prepare Reagents:

-

Thaw all protein stocks on ice.

-

Prepare a 10X KMEI buffer stock.

-

Prepare a working solution of this compound in DMSO at various concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Prepare Actin Monomers:

-

Dilute pyrene-labeled and unlabeled actin in G-buffer to the desired final concentration (e.g., 2-4 µM) and labeling ratio (e.g., 5-10%).

-

Incubate on ice for at least 1 hour to ensure the actin is monomeric.

-

-

Set up the Assay:

-

In a microcuvette or a well of a 96-well plate, combine the G-buffer, Arp2/3 complex (e.g., 5-20 nM), and WASp-VCA (e.g., 50-300 nM).

-

Add the desired concentration of this compound or DMSO control.

-

Add the monomeric actin solution.

-

The final reaction volume is typically 100-200 µL.

-

-

Initiate Polymerization and Measure Fluorescence:

-

Initiate polymerization by adding 1/10th volume of 10X KMEI buffer.

-

Immediately place the sample in the fluorometer and begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

The maximum slope of the curve represents the maximum rate of actin polymerization.

-

Calculate the IC50 value by plotting the polymerization rate as a function of this compound concentration.

-

Listeria Motility Assay in Cultured Cells

This assay assesses the ability of this compound to inhibit Arp2/3-dependent actin-based motility of the intracellular bacterium Listeria monocytogenes.

Materials:

-

SKOV3 or other suitable host cell line

-

Listeria monocytogenes (a strain expressing a fluorescent protein is recommended)

-

Cell culture medium and supplements

-

This compound (and a DMSO control)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Phalloidin conjugated to a fluorescent dye (to stain F-actin)

-

DAPI (to stain nuclei)

-

Fluorescence microscope

Protocol:

-

Cell Culture and Infection:

-

Plate host cells on coverslips in a multi-well plate and allow them to adhere.

-

Infect the cells with Listeria monocytogenes at an appropriate multiplicity of infection (MOI) and incubate to allow for bacterial entry and intracellular replication.

-

-

Inhibitor Treatment:

-

Fixation and Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Stain the actin filaments with fluorescently labeled phalloidin and the nuclei and bacteria with DAPI (if the bacteria are not fluorescently tagged).

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of bacteria associated with actin "comet tails" for each treatment condition.

-

Determine the IC50 for the inhibition of comet tail formation.

-

Podosome Formation Assay

This assay evaluates the effect of this compound on the formation of podosomes, which are Arp2/3-dependent adhesive and protrusive structures.

Materials:

-

THP-1 monocytes or other podosome-forming cells (e.g., macrophages, osteoclasts)

-

PMA (phorbol 12-myristate 13-acetate) to differentiate monocytes

-

Cell culture medium and supplements

-

This compound (and a DMSO control)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Phalloidin conjugated to a fluorescent dye

-

Antibodies against podosome components (e.g., vinculin, cortactin) for co-staining (optional)

-

Fluorescence microscope

Protocol:

-

Cell Culture and Differentiation:

-

Plate THP-1 cells on glass coverslips and differentiate them into macrophage-like cells by treating with PMA for 24-48 hours.

-

-

Inhibitor Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound or DMSO.

-

Incubate for a short period (e.g., 15-30 minutes).[2]

-

-

Fixation and Staining:

-

Wash, fix, and permeabilize the cells as described in the Listeria motility assay protocol.

-

Stain for F-actin with fluorescent phalloidin. If desired, co-stain for other podosome markers.

-

-

Imaging and Analysis:

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of cells with podosomes or the number of podosomes per cell for each treatment condition.

-

Off-Target Effects and Considerations

While this compound is a valuable tool, it is essential to be aware of potential off-target effects. Studies have shown that this compound and its more potent analog, CK-869, can directly suppress microtubule assembly, independent of their effects on the actin cytoskeleton.[8] Treatment of cells with 50 µM CK-869 resulted in a dramatic decrease in microtubule networks.[8] This effect was also observed in in vitro microtubule sedimentation assays.[8] Therefore, when interpreting data from experiments using this compound, especially at higher concentrations, it is crucial to consider its potential impact on microtubule dynamics.

In Vitro Microtubule Polymerization Assay

To assess the off-target effects of this compound on microtubule dynamics, an in vitro turbidity assay can be performed.

Materials:

-

Purified tubulin protein

-

GTP

-

Microtubule Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

This compound (and a DMSO control)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

-

Prepare Reagents:

-

Thaw tubulin and GTP on ice.

-

Prepare the polymerization buffer and keep it on ice.

-

Prepare a working solution of this compound in DMSO.

-

-

Set up the Assay:

-

In a pre-chilled 96-well plate or cuvette, combine the polymerization buffer and GTP (final concentration ~1 mM).

-

Add the desired concentration of this compound or DMSO.

-

Add purified tubulin to a final concentration of 2-5 mg/mL.

-

-

Initiate Polymerization and Measure Turbidity:

-

Transfer the plate or cuvette to a spectrophotometer pre-warmed to 37°C.

-

Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization.

-

Compare the polymerization curves in the presence of different concentrations of this compound to the DMSO control to determine its effect on microtubule assembly.

-

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the general workflow for using this compound and the logical relationship of its effects.

Conclusion

This compound is an invaluable pharmacological tool for dissecting the roles of the Arp2/3 complex in actin cytoskeleton dynamics. Its specific mechanism of action, coupled with its cell permeability, allows for the targeted inhibition of branched actin nucleation in a variety of experimental systems. By carefully considering its quantitative effects and potential off-target activities, researchers can leverage this compound to gain deeper insights into the complex regulatory networks that govern cellular architecture and movement. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of actin biology and its implications in health and disease.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microtubule co-sedimentation assay [bio-protocol.org]

- 6. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microtubule sedimentation assay - Cell Biology [protocol-online.org]

An In-depth Technical Guide to the Initial Discovery and Characterization of CK-548

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the initial discovery, characterization, and mechanism of action of CK-548, a small molecule inhibitor of the Arp2/3 complex. It includes a summary of its biological activity, key quantitative data, detailed experimental protocols, and visualizations of its molecular and cellular effects.

Introduction

This compound (also known as CK-0993548) is a small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. The Arp2/3 complex is a crucial component of the cellular machinery responsible for the nucleation of actin filaments, a process fundamental to cell motility, endocytosis, and pathogen infectivity. The discovery of this compound provided a valuable chemical tool for the reversible inhibition of the Arp2/3 complex, enabling researchers to probe its diverse cellular functions. This guide details the initial studies that identified and characterized this compound.

Discovery of this compound

This compound was identified through a high-throughput screening of a chemical library containing over 400,000 small molecules. The screen was designed to identify inhibitors of actin polymerization stimulated by the human Arp2/3 complex. A fluorescence-based assay was employed to monitor the rate of actin polymerization in the presence of the Arp2/3 complex and a nucleation-promoting factor (NPF), either full-length human Wiskott-Aldrich syndrome protein (HsWASp) or a fragment of HsWASp. This compound emerged from this screen as a confirmed inhibitor of Arp2/3 complex-mediated actin nucleation.

Caption: Workflow for the high-throughput screen that identified this compound.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonym | CK-0993548 |

| Chemical Name | 2-(3-Bromophenyl)-3-(5-chloro-2-hydroxyphenyl)-4-thiazolidinone |

| Molecular Formula | C₁₅H₁₁BrClNO₂S |

| Molecular Weight | 384.67 g/mol |

| Solubility | 10 mM in DMSO |

Table 2: In Vitro and Cellular Activity of this compound

| Assay | Target/System | IC₅₀ Value | Reference |

| Actin Polymerization | Bovine Arp2/3 Complex | 11 µM | |

| Listeria Comet Tail Formation | SKOV3 cells | 31 µM | |

| Podosome Formation | THP-1 monocytes | Inhibition observed at 100 µM | |

| HIV-1 Nuclear Migration | Primary CD4+ T cells | Inhibition reported |

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the Arp2/3 complex. Unlike other inhibitors such as CK-636 which binds at the interface of Arp2 and Arp3, this compound has a distinct binding site. It inserts into a hydrophobic pocket within the Arp3 subunit. This binding event is proposed to induce a conformational change in Arp3, which in turn prevents the entire Arp2/3 complex from adopting its active conformation necessary for nucleating new actin filaments.

The specificity of this compound for mammalian Arp2/3 complexes is noteworthy. It does not inhibit the Arp2/3 complex from fission yeast. This species-selectivity is attributed to a single amino acid difference in the binding pocket; a methionine residue (Met93) in mammalian Arp3 is replaced by a bulkier tryptophan in yeast, which sterically hinders the binding of this compound.

Caption: Proposed mechanism of Arp2/3 complex inhibition by this compound.

Cellular Effects and Off-Target Activity

The inhibition of the Arp2/3 complex by this compound leads to distinct cellular phenotypes. In cell-based assays, this compound effectively inhibits processes that rely on rapid actin nucleation, such as the formation of actin "comet tails" by the intracellular pathogen Listeria monocytogenes and the formation of podosomes, which are actin-rich adhesive structures in monocytes.

However, subsequent studies have revealed that this compound and its analogs may have off-target effects. Specifically, this compound has been shown to directly suppress the assembly of microtubules, a component of the cytoskeleton distinct from the actin network. This effect was observed both in vitro and in cultured mammalian cells, where treatment with a related compound led to a significant reduction in microtubule networks. This finding suggests that caution should be exercised when interpreting data from cell-based experiments using this compound, as some observed phenotypes may be due to effects on microtubules rather than solely on the Arp2/3 complex.

Caption: On-target and potential off-target cellular effects of this compound.

Detailed Experimental Protocols

Fluorescence-Based Actin Polymerization Assay

This assay measures the rate of actin polymerization by monitoring the increase in fluorescence of pyrene-labeled actin monomers as they incorporate into filaments.

-

Reagents:

-

Pyrene-labeled actin monomers

-

Unlabeled actin monomers

-

Purified human or bovine Arp2/3 complex

-

Purified Nucleation Promoting Factor (e.g., HsWASp fragment)

-

Polymerization Buffer (e.g., 10 mM imidazole pH 7.0, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.2 mM ATP, 1 mM DTT)

-

This compound dissolved in DMSO

-

DMSO (vehicle control)

-

-

Protocol:

-

Prepare a mixture of pyrene-labeled (5-10%) and unlabeled actin monomers in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP).

-

In a 96-well black plate, combine the Arp2/3 complex and the NPF in polymerization buffer.

-

Add this compound (at various concentrations) or DMSO vehicle control to the wells and incubate for a short period at room temperature.

-

Initiate the polymerization reaction by adding the actin monomer mix to the wells.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in pyrene fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time at regular intervals.

-

The initial rate of polymerization is determined from the slope of the fluorescence curve.

-

IC₅₀ values are calculated by plotting the initial polymerization rates against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Listeria Motility (Comet Tail) Assay

This cell-based assay assesses the ability of this compound to inhibit Arp2/3-dependent actin-based motility of the bacterium Listeria monocytogenes.

-

Reagents:

-

SKOV3 (or other suitable) host cells

-

Listeria monocytogenes (ActA-expressing strain)

-

Cell culture medium

-

This compound dissolved in DMSO

-

DMSO (vehicle control)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) to stain F-actin

-

DAPI to stain bacterial and host cell nuclei

-

-

Protocol:

-

Seed SKOV3 cells on glass coverslips and grow to sub-confluent monolayers.

-

Infect the cells with Listeria monocytogenes for approximately 1 hour.

-

Wash the cells to remove extracellular bacteria and add fresh medium containing gentamicin to kill any remaining extracellular bacteria.

-

Add this compound at various concentrations or DMSO vehicle control to the infected cells.

-

Incubate the cells for a sufficient time (e.g., 3-6 hours) to allow for the formation of actin comet tails.

-

Fix, permeabilize, and stain the cells with fluorescent phalloidin and DAPI.

-

Mount the coverslips on slides and visualize using fluorescence microscopy.

-

Quantify the percentage of bacteria associated with actin comet tails in the presence and absence of the inhibitor.

-

Calculate the IC₅₀ value based on the concentration-dependent inhibition of comet tail formation.

-

Podosome Formation Assay

This assay evaluates the effect of this compound on the formation of podosomes, which are dynamic, actin-rich adhesion structures.

-

Reagents:

-

THP-1 monocytes (or other podosome-forming cells)

-

PMA (phorbol 12-myristate 13-acetate) to differentiate monocytes into macrophage-like cells

-

Cell culture medium

-

This compound dissolved in DMSO

-

DMSO (vehicle control)

-

Fixative, permeabilization buffer, and fluorescently-labeled phalloidin

-

-

Protocol:

-

Seed THP-1 cells on glass coverslips and treat with PMA for 24-48 hours to induce differentiation and podosome formation.

-

Treat the differentiated cells with various concentrations of this compound or DMSO for a short period (e.g., 15-30 minutes).

-

Fix, permeabilize, and stain the cells with fluorescent phalloidin to visualize the F-actin in podosomes.

-

Image the cells using fluorescence or confocal microscopy.

-

Quantify the effect of this compound by counting the percentage of cells with podosomes or the number of podosomes per cell.

-

Conclusion

The initial discovery and characterization of this compound identified it as a valuable cell-permeable inhibitor of the Arp2/3 complex. It operates through a distinct mechanism by binding to the Arp3 subunit and preventing the complex's activation. While it has proven useful in elucidating the role of Arp2/3-mediated actin nucleation in various cellular processes, the discovery of its potential off-target effects on microtubule dynamics highlights the importance of careful experimental design and data interpretation when using this and other small molecule inhibitors. This compound remains an important tool for cell biology research, providing a means to acutely and reversibly inhibit a key regulator of the actin cytoskeleton.

An In-depth Technical Guide to the Cellular Effects of Compound K on A549 Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "CK-548" did not yield any specific information. This guide focuses on "Compound K," a significant metabolite of ginsenosides, which is abbreviated as "CK" in much of the scientific literature and is a likely candidate for the intended subject of inquiry. The following data and protocols are based on published research on Compound K's effects on the A549 human lung adenocarcinoma cell line.

Introduction

Compound K (CK) is a final metabolite of protopanaxadiol-type ginsenosides, produced by intestinal microflora after oral administration of ginseng. It has garnered significant attention in oncological research for its pronounced anti-cancer activities. This document provides a comprehensive overview of the cellular effects of Compound K on A549 cells, a widely used model for non-small cell lung cancer (NSCLC). We will delve into its effects on cell viability, apoptosis, migration, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative effects of Compound K on A549 cells as reported in the literature.

Table 1: Cytotoxicity of Compound K on A549 Cells

| Parameter | Value | Reference |

| IC50 (48h) | 17.78 µM | [1][2] |

Table 2: Effects of Compound K on A549 Cell Migration and Invasion

| Assay | Treatment | Inhibition (%) | Reference |

| TGF-β1-induced Invasion | 20 µg/mL Compound K | 99.46% | [3] |

| TGF-β1-induced Invasion | 30 µg/mL Compound K | 98.27% | [3] |

| WI-38-induced Migration | 5 µg/mL Compound K | 35.00% | [3] |

| WI-38-induced Migration | 10 µg/mL Compound K | 47.54% | [3] |

| WI-38-induced Migration | 20 µg/mL Compound K | 43.49% | [3] |

Table 3: Apoptotic Effects of Compound K on A549 Cells

| Treatment | Observation | Reference |

| Time- and concentration-dependent | Increase in Annexin V-positive cells | [2] |

| Compound K Treatment | Downregulation of c-FLIPL, XIAP, Bcl-2, Bcl-xL | [1][2] |

| Compound K Treatment | Increased cleavage of caspase-8, -9, -3, and PARP | [2] |

| Compound K + 4-PBA (ER stress inhibitor) | Enhanced apoptosis | [1] |

Signaling Pathways Affected by Compound K in A549 Cells

Compound K exerts its anti-cancer effects by modulating several key signaling pathways within A549 cells.

Inhibition of the EGFR/H-Ras Pathway

Compound K has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) pathway, which is a critical driver of proliferation and survival in many cancers, including NSCLC.[4][5] By inhibiting EGFR and its downstream effector H-Ras, Compound K can effectively reduce cancer cell viability and migration.[4][5]

Induction of Apoptosis

Compound K is a potent inducer of apoptosis in A549 cells.[1] It triggers both the intrinsic and extrinsic apoptotic pathways, characterized by the activation of a cascade of caspases.[1][2] Furthermore, Compound K induces endoplasmic reticulum (ER) stress, leading to the activation of caspase-12 and contributing to apoptosis.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cellular effects of Compound K on A549 cells.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Compound K in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Compound K. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]

-

Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with various concentrations of Compound K for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Migration (Wound Healing/Scratch) Assay

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.[11][12][13]

-

Cell Seeding: Seed A549 cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Wound Creation: Using a sterile pipette tip (e.g., p200), create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Compound Treatment: Replace the PBS with fresh culture medium containing different concentrations of Compound K or a vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.

-

Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Conclusion

Compound K demonstrates significant anti-cancer potential against A549 human lung adenocarcinoma cells. Its mechanisms of action are multi-faceted, involving the inhibition of cell proliferation and migration, and the induction of apoptosis through the modulation of critical signaling pathways such as the EGFR/H-Ras and ER stress pathways. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic utility of Compound K in the context of non-small cell lung cancer.

References

- 1. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Compound K-enriched Korean red ginseng prevents lung cancer progression by targeting cancer cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. kumc.edu [kumc.edu]

- 11. Inhibition of cell migration by ouabain in the A549 human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Actin Dynamics Using CK-548

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actin polymerization, a fundamental process in eukaryotic cells, is intricately regulated to control cell motility, morphology, and intracellular transport. The Actin-Related Protein 2/3 (Arp2/3) complex is a key mediator of this process, facilitating the formation of branched actin networks. CK-548 is a small molecule inhibitor that specifically targets the Arp2/3 complex, providing a valuable tool for studying the role of branched actin polymerization in various cellular functions.[1][2] This document provides detailed application notes and protocols for the use of this compound in live-cell imaging experiments to investigate actin dynamics.

This compound functions by inserting into the hydrophobic core of the Arp3 subunit of the Arp2/3 complex, which alters its conformation and inhibits its ability to nucleate new actin filaments.[1][2] This mechanism of action makes it a potent tool for dissecting the contributions of Arp2/3-mediated actin nucleation in live cells. However, it is important to note that some studies have suggested potential off-target effects on microtubule assembly at higher concentrations, a factor that should be considered in experimental design.[3]

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound based on published literature. These values should be used as a starting point and may require optimization for specific cell types and experimental conditions.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (in vitro Arp2/3 inhibition) | 11 µM (Bovine Arp2/3) | Biochemical Assay | [1][4][5] |

| IC50 (Listeria comet tail formation) | 31 µM | SKOV3 cells | [1] |

| Working Concentration (in vivo) | 30 - 100 µM | Various mammalian cell lines | [1][6] |

| Incubation Time | 15 - 90 minutes | THP-1 monocytes, SKOV3 cells | [6] |

| Solvent | DMSO (typically 0.1%) | N/A | [6] |

Note: The optimal working concentration and incubation time should be determined empirically for each specific application to achieve the desired level of Arp2/3 inhibition while minimizing potential off-target effects.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Actin Dynamics Following this compound Treatment

This protocol describes a general procedure for treating cultured mammalian cells with this compound and subsequently imaging actin dynamics using a fluorescently-tagged actin probe.

Materials:

-

Cultured mammalian cells expressing a fluorescent actin reporter (e.g., LifeAct-GFP, mCherry-Actin)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Live-cell imaging microscope with environmental control (37°C, 5% CO2)

-

Glass-bottom imaging dishes or plates

Procedure:

-

Cell Seeding: Seed cells on glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow for at least 24 hours.

-

Preparation of this compound Working Solution:

-

Thaw the this compound stock solution.

-

Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM). It is crucial to ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to avoid solvent-induced artifacts. Prepare a vehicle control with the same final concentration of DMSO.

-

-

This compound Treatment:

-

Remove the existing culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed medium containing this compound (or DMSO control) to the cells.

-

Incubate the cells for the desired period (e.g., 30 minutes) in a cell culture incubator (37°C, 5% CO2).

-

-

Live-Cell Imaging:

-

Transfer the imaging dish to the pre-warmed stage of the live-cell imaging microscope.

-

Acquire images at desired time intervals using appropriate filter sets for the fluorescent actin reporter.

-

Maintain focus and cell health throughout the imaging session.

-

-

Data Analysis:

-

Analyze the acquired images to quantify changes in actin-based structures (e.g., lamellipodia, filopodia, stress fibers), cell motility, or other dynamic processes.

-

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound inhibition of Arp2/3-mediated actin branching.

Experimental Workflow for Live-Cell Imaging with this compound

Caption: Workflow for studying actin dynamics using this compound in live cells.

References

- 1. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Triterpenoids Target the Arp2/3 Complex and Inhibit Branched Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: CK-548 Treatment for Inhibiting Podosome Formation in THP-1 Monocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podosomes are dynamic, actin-rich adhesion structures crucial for cell motility, extracellular matrix remodeling, and immune surveillance. In monocytic cells like the human THP-1 cell line, podosomes play a vital role in processes such as transendothelial migration and tissue infiltration. The formation and stability of these structures are heavily dependent on the continuous polymerization of actin filaments. A key regulator of this process is the Arp2/3 complex, which nucleates new actin filaments.

CK-548 is a small molecule inhibitor that specifically targets the Arp2/3 complex, providing a powerful tool for studying actin dynamics and the functional significance of podosomes. By binding to the Arp2/3 complex, this compound prevents its activation and subsequent actin nucleation, leading to the disruption of actin-based structures like podosomes.[1][2] These application notes provide detailed protocols for the use of this compound to inhibit podosome formation in THP-1 monocytes, along with data presentation and visualization of the underlying signaling pathways.

Mechanism of Action

This compound functions as an inhibitor of the Arp2/3 complex with an IC50 of 11 µM in in vitro actin polymerization assays.[2] It acts by inserting into the hydrophobic core of the Arp3 subunit, which induces a conformational change that prevents the complex from adopting its active, actin-nucleating state.[2] This inhibition of Arp2/3-mediated actin polymerization directly impacts the formation and maintenance of the F-actin core of podosomes, leading to their disassembly.[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on Arp2/3 complex activity and podosome formation in THP-1 cells.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Reference |

| Arp2/3 Complex | 11 µM | [2] |

| Listeria Comet Tail Formation | 31 µM | [2] |

Table 2: Effect of this compound on Podosome Formation in Differentiated THP-1 Cells

| This compound Concentration (µM) | Fraction of Cells with >5 Podosomes (Normalized to DMSO control) | Reference |

| 0 (DMSO) | 1.0 | [1][2] |

| 10 | ~0.8 | [1][2] |

| 30 | ~0.4 | [1][2] |

| 100 | ~0.1 | [1][2] |

Signaling Pathway

Podosome formation in THP-1 monocytes is a complex process initiated by signals from the extracellular environment, often through integrins. This triggers a signaling cascade that culminates in the localized polymerization of actin. Key signaling molecules include small GTPases like Cdc42, which activate Wiskott-Aldrich syndrome protein (WASP). WASP, in turn, binds to and activates the Arp2/3 complex, initiating the branching of actin filaments that form the core of the podosome. This compound directly inhibits the Arp2/3 complex, thereby disrupting this pathway and preventing podosome assembly.

Caption: Signaling pathway of podosome formation in THP-1 monocytes and inhibition by this compound.

Experimental Protocols

Protocol 1: Culture and Differentiation of THP-1 Monocytes

Materials:

-

THP-1 cell line (ATCC® TIB-202™)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA) or Transforming growth factor-beta 1 (TGF-β1)

-

Cell culture flasks and plates

-

Fibronectin-coated coverslips or culture dishes

Procedure:

-

Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding for Differentiation: Seed THP-1 cells onto fibronectin-coated coverslips or culture dishes at a density of 2 x 10^5 cells/mL.

-

Differentiation: To induce differentiation into a macrophage-like phenotype capable of forming podosomes, treat the cells with either:

-

Verification of Differentiation: Differentiated cells will become adherent and adopt a more spread, macrophage-like morphology.

Protocol 2: this compound Treatment and Podosome Inhibition Assay

Materials:

-

Differentiated THP-1 cells (from Protocol 1)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or 568)

-

Antibody against a podosome ring protein (e.g., vinculin, paxillin)

-

Fluorescently labeled secondary antibody

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 10, 30, 100 µM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Remove the differentiation medium from the THP-1 cells and replace it with the medium containing this compound or DMSO.

-

-

Immunofluorescence Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

-

Wash three times with PBS.

-

Incubate with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate with the primary antibody against the podosome ring protein (diluted in blocking solution) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin (to stain F-actin) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium with DAPI.

-

-

Microscopy and Data Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Acquire images of the F-actin (podosome core), podosome ring protein, and nuclei (DAPI).

-

Quantify the effect of this compound by determining:

-

Experimental Workflow

The following diagram illustrates the overall workflow for investigating the effect of this compound on podosome formation in THP-1 cells.

Caption: Experimental workflow for this compound treatment and podosome analysis in THP-1 cells.

Troubleshooting

-

Low podosome numbers in control cells: Ensure proper differentiation of THP-1 cells. Adherence and morphological changes are key indicators. The fibronectin coating of the substrate is also critical.

-

High background fluorescence: Ensure adequate washing steps during the immunofluorescence protocol. Use a suitable blocking solution.

-

This compound appears ineffective: Verify the concentration and activity of the this compound stock solution. Ensure the treatment time is sufficient. Note that this compound may also affect microtubule assembly at higher concentrations and longer incubation times.[5]

Conclusion

This compound is a valuable tool for the targeted inhibition of the Arp2/3 complex, allowing for the specific investigation of podosome formation and function in THP-1 monocytes. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of cellular motility, invasion, and actin-dependent processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The podosome marker protein Tks5 regulates macrophage invasive behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CK-548 in In Vitro Actin Polymerization Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Actin polymerization is a fundamental cellular process essential for cell motility, structure, and division. The Actin-Related Protein 2/3 (Arp2/3) complex is a key nucleator of actin filaments, creating branched networks that drive various cellular events. Dysregulation of actin dynamics is implicated in numerous diseases, including cancer and infections. Small molecule inhibitors of the Arp2/3 complex are therefore valuable tools for studying actin dynamics and for potential therapeutic development.

CK-548 is a cell-permeable small molecule inhibitor of the Arp2/3 complex. It functions by inserting into the hydrophobic core of the Arp3 subunit, which alters its conformation and prevents the complex from initiating actin nucleation.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in in vitro actin polymerization assays, a common method to study the kinetics of actin assembly.

Mechanism of Action

This compound is one of two classes of small molecule inhibitors that target the Arp2/3 complex at different sites. While compounds like CK-636 bind between Arp2 and Arp3 to lock the complex in an inactive state, this compound directly interacts with the Arp3 subunit.[1][2][3] This interaction induces a conformational change in Arp3, thereby inhibiting the nucleation of new, branched actin filaments.[1][2]

The inhibitory effect of this compound is specific to Arp2/3 complex-mediated actin nucleation. In vitro experiments have shown that in the presence of this compound, the formation of branched actin filaments is significantly reduced, while unbranched filaments can still form.[1] It is important to note that some studies have suggested that at higher concentrations, this compound and related compounds may have off-target effects, such as suppressing microtubule assembly.[4] Therefore, it is crucial to use the appropriate controls and concentration ranges in experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Arp2/3 complex-mediated actin polymerization and a typical experimental workflow for an in vitro assay using this compound.

Caption: Arp2/3 complex signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for an in vitro actin polymerization assay with this compound.

Quantitative Data

The inhibitory effect of this compound on Arp2/3 complex-mediated actin polymerization can be quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value can vary depending on the species from which the Arp2/3 complex is derived and the specific assay conditions.

| Parameter | Bovine Arp2/3 Complex | Fission Yeast Arp2/3 Complex | Reference |

| IC50 | 11 µM | > 100 µM (inactive) | [1] |

| Cell-Based Assay Parameter | Listeria Motility in SKOV3 Cells | Reference |

| IC50 | 31 µM | [1] |

Experimental Protocols

This section provides a detailed protocol for a standard in vitro actin polymerization assay using pyrene-labeled actin to monitor the kinetics of filament formation in the presence of this compound. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer, providing a real-time readout of polymerization.[5][6][7]

Materials and Reagents

-

Actin: Rabbit skeletal muscle actin, with a fraction pyrene-labeled (e.g., 10%). Store at -80°C in G-buffer.

-

Arp2/3 complex: Purified Arp2/3 complex (e.g., bovine). Store at -80°C.

-

Nucleation Promoting Factor (NPF): A constitutively active fragment of an NPF, such as the VCA domain of N-WASP. Store at -80°C.

-

This compound: Prepare a stock solution (e.g., 10 mM) in DMSO. Store at -20°C.

-

G-buffer (Actin Depolymerization Buffer): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2.

-

10x KMEI Buffer (Polymerization Buffer): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0.

-

ATP: 100 mM stock solution, pH 7.0.

-

DTT: 1 M stock solution.

-

DMSO: For control reactions.

-

96-well black microplate: For fluorescence measurements.

-

Fluorescence plate reader: Capable of excitation at ~365 nm and emission at ~410 nm.

Experimental Procedure

-

Preparation of Reagents:

-

Thaw all protein stocks on ice.

-

Prepare a fresh dilution of this compound in DMSO or the appropriate assay buffer to achieve the desired final concentrations. It is advisable to perform a serial dilution to test a range of inhibitor concentrations.

-

Prepare a master mix of actin (e.g., 4 µM final concentration, 10% pyrene-labeled) in G-buffer. Keep on ice and protected from light.[5]

-

Prepare a master mix of the other reaction components (Arp2/3 complex, NPF) in a suitable reaction buffer (e.g., 1x KMEI).

-

-

Assay Setup:

-

On a 96-well black microplate, add the desired volume of the this compound dilution or DMSO (for the control) to the appropriate wells.

-

Add the master mix containing the Arp2/3 complex and NPF to each well. Typical final concentrations might be in the low nanomolar range (e.g., 5-20 nM Arp2/3 complex, 100-500 nM NPF).[1]

-

Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the Arp2/3 complex.

-

-

Initiation and Measurement of Polymerization:

-

Initiate the polymerization reaction by adding the pyrene-actin master mix to each well.

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity over time (e.g., every 15-30 seconds for 30-60 minutes) with excitation at approximately 365 nm and emission at approximately 410 nm.[8]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no actin or buffer only) from all readings.

-

Plot the fluorescence intensity as a function of time for each concentration of this compound.

-

Determine the maximum rate of polymerization for each curve by calculating the slope of the steepest part of the curve.

-

Plot the maximum polymerization rates against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value of this compound.

-

Conclusion

This compound is a valuable tool for investigating the role of the Arp2/3 complex in actin dynamics. The provided protocols and data offer a framework for utilizing this inhibitor in in vitro actin polymerization assays. By carefully controlling experimental conditions and including appropriate controls, researchers can obtain reliable and quantitative data on the inhibition of Arp2/3-mediated actin nucleation. These studies are crucial for advancing our understanding of fundamental cellular processes and for the development of novel therapeutic strategies targeting the actin cytoskeleton.

References

- 1. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Triterpenoids Target the Arp2/3 Complex and Inhibit Branched Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of two classes of small molecule inhibitors of Arp2/3 complex | Semantic Scholar [semanticscholar.org]

- 4. Use of this compound and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement and analysis of in vitro actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for CK-548, an Arp2/3 Complex Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK-548 is a cell-permeable small molecule that acts as an inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. By binding to a hydrophobic pocket on the Arp3 subunit, this compound allosterically alters the complex's conformation, preventing it from initiating the nucleation of new actin filaments. This inhibitory action disrupts the formation of branched actin networks, which are crucial for various cellular processes, including cell migration, lamellipodia formation, and intracellular motility. These application notes provide a comprehensive guide for the preparation and use of this compound in experimental settings.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

| Property | Value |

| Molecular Weight | 384.68 g/mol |

| Solubility | 10 mM in DMSO |

| In Vitro IC₅₀ | 11 µM (for Arp2/3 complex) |

| Cell-Based IC₅₀ | 31 µM (Listeria comet tail formation)[1] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) |

| Storage of Solid | -20°C (short-term), -80°C (long-term) |

| Storage of Stock Solution | -20°C or -80°C for up to 6 months[2] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials: